6-Ethyl-3,5-dimethylpyrazin-2(1H)-one, also known as 2-ethyl-3,5-dimethylpyrazine, is a nitrogen-containing heterocyclic compound belonging to the pyrazine class. Pyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is noted for its distinct roasted aroma, which makes it valuable in the food industry as a flavoring agent. It is commonly found in various cooked foods and contributes to the sensory profiles of roasted cocoa and nuts .
The compound is derived from natural sources and can be synthesized artificially. It is classified under organic compounds, specifically within the diazines subclass of organoheterocyclic compounds. The chemical formula for 6-ethyl-3,5-dimethylpyrazin-2(1H)-one is , with a CAS number of 27043-05-6 .
The synthesis of 6-ethyl-3,5-dimethylpyrazin-2(1H)-one can be achieved through various methods, including:
The molecular structure of 6-ethyl-3,5-dimethylpyrazin-2(1H)-one features a pyrazine ring with two methyl groups at positions 3 and 5 and an ethyl group at position 2. The structural representation can be summarized by its SMILES notation: CCC1=NC=C(C)N=C1C
and its InChI key: JZBCTZLGKSYRSF-UHFFFAOYSA-N
.
Property | Data |
---|---|
Molecular Formula | |
Average Molecular Weight | 136.194 g/mol |
CAS Number | 27043-05-6 |
Boiling Point | Approximately 188.8 °C |
Density |
6-Ethyl-3,5-dimethylpyrazin-2(1H)-one participates in several chemical reactions typical of pyrazines:
These reactions are significant for both synthetic applications and understanding metabolic pathways in biological systems .
The mechanism of action for 6-ethyl-3,5-dimethylpyrazin-2(1H)-one primarily relates to its role as a flavoring agent in food products. Upon ingestion, it is metabolized predominantly via oxidation pathways to form various metabolites, including carboxylic acids. Studies indicate that this compound is oxidized in vivo primarily through its aliphatic side chains .
In laboratory settings, it has been shown that this compound does not exhibit significant mutagenicity but may have clastogenic effects similar to other pyrazine derivatives .
The physical properties of 6-ethyl-3,5-dimethylpyrazin-2(1H)-one include:
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its potential irritant nature upon exposure .
6-Ethyl-3,5-dimethylpyrazin-2(1H)-one finds applications primarily in:
The extensive use of this compound underscores its significance in both culinary applications and scientific research related to flavor chemistry and safety assessments .
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